1,3-Dimethyl-2-thiohydantoin
Overview
Description
1,3-Dimethyl-2-thiohydantoin is an organic compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 g/mol . It is a derivative of thiohydantoin, characterized by the presence of two methyl groups at positions 1 and 3 on the hydantoin ring and a sulfur atom replacing the oxygen atom at position 2. This compound is known for its pale orange solid form and has a melting point of 93°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-thiohydantoin can be synthesized through various methods. One common synthetic route involves the reaction of dimethylurea with carbon disulfide in the presence of a base, followed by cyclization to form the thiohydantoin ring . The reaction conditions typically include:
Reagents: Dimethylurea, carbon disulfide, and a base (such as sodium hydroxide).
Solvents: Water, dimethyl sulfoxide, or ethanol.
Reaction Conditions: Refluxing the mixture under normal pressure, followed by cooling, acidification, and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Readily available and cost-effective raw materials such as dimethylurea and carbon disulfide.
Reaction Conditions: Optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiohydantoins depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-2-thiohydantoin has a wide range of scientific research applications:
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-thiohydantoin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethyl-2-thiohydantoin can be compared with other thiohydantoin derivatives:
Similar Compounds: 5,5-Diphenyl-2-thiohydantoin, 1,3-Disubstituted-2-thiohydantoin analogues, and 2-thiohydantoin nucleosides
Uniqueness: The presence of two methyl groups at positions 1 and 3 and the sulfur atom at position 2 make this compound unique.
Properties
IUPAC Name |
1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWNLFPHQCFFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395527 | |
Record name | 1,3-Dimethyl-2-thiohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-62-3 | |
Record name | 1,3-Dimethyl-2-thiohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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